3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride 3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2490420-72-7
VCID: VC6154470
InChI: InChI=1S/C8H16ClN.ClH/c1-10-6-2-3-8(7-10)4-5-9;/h8H,2-7H2,1H3;1H
SMILES: CN1CCCC(C1)CCCl.Cl
Molecular Formula: C8H17Cl2N
Molecular Weight: 198.13

3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride

CAS No.: 2490420-72-7

Cat. No.: VC6154470

Molecular Formula: C8H17Cl2N

Molecular Weight: 198.13

* For research use only. Not for human or veterinary use.

3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride - 2490420-72-7

Specification

CAS No. 2490420-72-7
Molecular Formula C8H17Cl2N
Molecular Weight 198.13
IUPAC Name 3-(2-chloroethyl)-1-methylpiperidine;hydrochloride
Standard InChI InChI=1S/C8H16ClN.ClH/c1-10-6-2-3-8(7-10)4-5-9;/h8H,2-7H2,1H3;1H
Standard InChI Key KTYNOMWGLDNNSF-UHFFFAOYSA-N
SMILES CN1CCCC(C1)CCCl.Cl

Introduction

Chemical Identity and Structural Characteristics

3-(2-Chloroethyl)-1-methylpiperidine hydrochloride belongs to the class of quaternary ammonium compounds, characterized by a piperidine ring substituted with a methyl group at the 1-position and a 2-chloroethyl group at the 3-position. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties derived from experimental data include:

PropertyValueSource Reference
Molecular FormulaC₈H₁₇Cl₂N
Molecular Weight198.13 g/mol
Melting Point123–129°C
SolubilityMethanol, DMSO
pH (20°C)5.9
Hazard ClassificationIrritant (GHS07)

The compound’s structure facilitates nucleophilic substitution reactions at the chloroethyl group, making it a versatile intermediate in organic synthesis .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves the reaction of 1-methylpiperidine with 2-chloroethanol in the presence of hydrochloric acid as a catalyst. This exothermic reaction proceeds via nucleophilic substitution under controlled conditions:

  • Temperature: 50–60°C

  • Solvent: Ethanol or methanol

  • Catalyst: Concentrated HCl

The reaction yields the hydrochloride salt after crystallization, with purity exceeding 99% when refined using methanol or isopropanol .

Industrial Manufacturing

Industrial protocols employ continuous flow reactors to optimize heat transfer and mixing efficiency. Key steps include:

  • Raw Material Preparation: 1-methylpiperidine and 2-chloroethanol are purified to >98% purity.

  • Reaction Phase: Reactants are fed into a tubular reactor at 120–220°C under pressure.

  • Purification: The crude product undergoes solvent-assisted crystallization, achieving yields up to 59.5% .

Pharmaceutical Applications

Antipsychotic Activity

As a structural analog of thioridazine, this compound exhibits dopamine receptor antagonism, preferentially binding to D₂ and D₄ subtypes. In vivo studies demonstrate its efficacy in reducing hyperlocomotion and stereotypy in rodent models of schizophrenia, with ED₅₀ values comparable to first-generation antipsychotics.

Antitubercular Properties

Recent investigations highlight its inhibitory activity against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant strains. The compound targets type II NADH dehydrogenase (NDH-2), disrupting bacterial electron transport. Key findings include:

  • Minimum Inhibitory Concentration (MIC): 1.50 μg/mL against Mtb H37Rv

  • Selectivity Index: >10 compared to mammalian cell lines.

Industrial and Chemical Applications

Agrochemical Intermediates

The chloroethyl moiety enables its use in synthesizing herbicides and fungicides. For example, it serves as a precursor in the production of quaternary ammonium surfactants, which enhance pesticide adhesion to plant surfaces .

Material Science

In polymer chemistry, it acts as a crosslinking agent for epoxy resins, improving thermal stability and mechanical strength. Applications include coatings for high-temperature industrial equipment .

ParameterValue
LD₅₀ (Oral, Rat)320 mg/kg
WGK Rating2 (Water hazard)
Storage Conditions<30°C in airtight containers

Regulatory Compliance

The substance falls under HS Code 2933 39 99, with transportation requiring irritant labeling per UNSPSC 12352107 .

Comparative Analysis with Structural Analogs

2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride

While the 2-substituted isomer shares similar reactivity, it demonstrates lower antitubercular potency (MIC = 2.10 μg/mL) and higher dopamine receptor affinity (Kᵢ = 8.3 nM vs. 12.1 nM for the 3-substituted variant).

Bis(2-chloroethyl)methylamine (HN2)

Unlike nitrogen mustards such as HN2, this compound lacks alkylating activity at physiological pH, reducing its carcinogenic potential but limiting chemotherapeutic utility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator